3-Ethyl-2-methylhexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

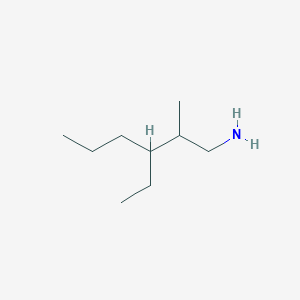

3-Ethyl-2-methylhexan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The structure of this compound consists of a hexane chain with an ethyl group at the third carbon, a methyl group at the second carbon, and an amine group at the first carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Ethyl-2-methylhexan-1-amine can be synthesized through several methods:

Alkylation of Ammonia: This involves the reaction of a halogenoalkane with ammonia. For example, 3-ethyl-2-methylhexyl bromide can react with ammonia to form this compound.

Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-2-methylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Produces oximes or nitriles.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces various substituted amines depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

3-Ethyl-2-methylhexan-1-amine is utilized as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows it to be incorporated into various synthetic pathways, facilitating the production of enantiomerically pure compounds essential in pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Alkylation of Amines : Reacting suitable amine precursors with alkyl halides under basic conditions.

- Continuous Flow Reactors : Industrial processes often employ continuous flow reactors to optimize yield and purity while minimizing by-products.

Biological Research

Potential Therapeutic Applications

Research indicates that this compound may interact with various biological targets, acting as a ligand that binds to receptors or enzymes. This interaction is crucial for understanding its therapeutic potential in modulating biological pathways .

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets, influencing biochemical pathways and cellular processes. This capability makes it a candidate for further exploration in drug development and therapeutic applications.

Pharmaceutical Industry

This compound is being investigated as a precursor for pharmaceutical compounds. Its structural properties enable it to serve as an intermediate in synthesizing active pharmaceutical ingredients (APIs), which are critical for drug formulation.

Industrial Applications

Specialty Chemicals Production

In the chemical manufacturing sector, this compound is used as an intermediate in producing specialty chemicals. Its unique properties allow it to participate in various chemical reactions that yield valuable products for different industries .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Pharmacological Studies : Research has focused on its potential as a therapeutic agent, examining its interaction with specific enzymes and receptors.

- Polymer Chemistry : The compound has been utilized in synthesizing amine-containing diblock terpolymers, demonstrating its versatility in materials science .

- Environmental Applications : Investigations into its use as an amine stabilizer in polymerization processes have shown promising results for enhancing product stability .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-2-methylhexan-1-amine involves its interaction with biological targets, primarily through its amine group. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylhexan-2-amine: Similar in structure but with a different position of the methyl group.

4-Methylhexan-2-amine: Another isomer with the methyl group at the fourth carbon.

2-Ethylhexan-1-amine: Similar but with the ethyl group at the second carbon.

Uniqueness

3-Ethyl-2-methylhexan-1-amine is unique due to its specific arrangement of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different physical properties and interactions compared to its isomers .

Actividad Biológica

3-Ethyl-2-methylhexan-1-amine, a branched-chain amine, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with biological targets through its amine group. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets vary depending on the specific application, but research indicates potential interactions with neurotransmitter systems and metabolic pathways.

Biological Activity

Studies have shown that this compound exhibits several biological activities:

1. Neurotransmitter Modulation:

- Preliminary studies suggest that the compound may influence neurotransmitter release, potentially affecting mood and cognitive functions.

- Its structural similarity to other amines allows it to interact with adrenergic and dopaminergic receptors.

2. Antimicrobial Properties:

- Some research indicates that this compound possesses antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate the mechanisms involved.

3. Enzyme Interaction:

- The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses in cells.

Case Studies

A series of case studies have been conducted to explore the biological implications of this compound:

Case Study 1: Neuropharmacological Effects

- Objective: To assess the impact on neurotransmitter levels in rodent models.

- Findings: Administration resulted in increased dopamine levels in the prefrontal cortex, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Activity

- Objective: To evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings: Showed significant inhibition of growth for Staphylococcus aureus, indicating potential as a lead compound for antibiotic development.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Methylhexanamine | C7H17N | Simpler structure without ethyl substitution |

| 4-Ethylpentanamine | C8H19N | Different branching pattern affecting properties |

| N,N-Diethylhexanamine | C11H25N | Contains two ethyl groups, altering reactivity |

| N-Methylhexanamine | C8H19N | A single methyl group affects solubility |

The distinct branching pattern of this compound influences its physical properties and biological activity compared to these similar compounds .

Propiedades

IUPAC Name |

3-ethyl-2-methylhexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUSVTXPYJYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.